1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine
Description
1-[(3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine is a sulfonamide derivative featuring a piperazine core linked to a substituted pyrazole ring. Its molecular formula is C₁₀H₁₆N₄O₂S (Mol. Wt. 272.34 g/mol) . Synthesized via the reaction of 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride with piperazine derivatives in tetrahydrofuran (THF), this compound is a key intermediate in medicinal chemistry, particularly in the development of enzyme inhibitors and receptor modulators .
Properties
IUPAC Name |
1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O2S/c1-7-9(8(2)12-11-7)16(14,15)13-5-3-10-4-6-13/h10H,3-6H2,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJVMUAXOFMSMHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)S(=O)(=O)N2CCNCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine typically involves the reaction of 3,5-dimethyl-1H-pyrazol-4-amine with a sulfonyl chloride, followed by the reaction with piperazine . The reaction conditions often include the use of solvents such as ethanol or dichloromethane, and the reactions are typically carried out at room temperature or under reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The piperazine nitrogen atoms participate in nucleophilic substitutions. Representative examples include:
Substituent effects are critical:
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Electron-withdrawing groups on the pyrazole (e.g., -CF₃) reduce nucleophilicity by 40% compared to methyl groups .
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Steric hindrance from 3,5-dimethyl groups limits substitutions at the pyrazole ring.
Hydrolysis and Stability
The sulfonamide bond exhibits pH-dependent hydrolysis:
Cyclization and Heterocycle Formation
Under dehydrating conditions, the compound forms fused heterocycles:
| Reagents | Conditions | Product | Yield |
|---|---|---|---|
| POCl₃, DMF | 110°C, 6h | Pyrazolo[4,3-e] triazine sulfones | 55% |
| NH₂OH·HCl, EtOH | Reflux, 12h | 1,2,4-Oxadiazole derivatives | 48% |
Cyclized products show enhanced π-π stacking capabilities, relevant for materials science.
Cross-Coupling Reactions
The pyrazole ring participates in palladium-catalyzed couplings:
Electron-donating groups (e.g., -OMe) on aryl rings improve coupling yields by 20% .
Oxidation and Reduction
Controlled redox reactions modify the sulfonamide group:
| Process | Reagents | Outcome | Functional Impact |
|---|---|---|---|
| Oxidation | mCPBA, CH₂Cl₂, 0°C | Sulfone to sulfoximine | Enhanced hydrogen bonding |
| Reduction | LiAlH₄, THF, reflux | Sulfonamide to thioether | Increased lipophilicity |
Key Structural Insights from Computational Studies:
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The sulfonamide S-N bond length (1.65 Å) facilitates resonance stabilization .
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Piperazine adopts a chair conformation, minimizing steric clashes with the pyrazole ring .
This compound’s versatility in nucleophilic substitutions, cross-couplings, and cyclizations makes it a valuable scaffold for drug discovery and functional materials.
Scientific Research Applications
Biological Applications
1. Anticancer Activity
Research indicates that derivatives of piperazine compounds, including 1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine, exhibit significant anticancer properties. Studies have shown that these compounds can inhibit tumor growth and induce apoptosis in cancer cell lines. For instance, the incorporation of pyrazole moieties has been linked to enhanced activity against various cancer types, including breast and prostate cancers .
2. Antimicrobial Properties
The compound has demonstrated antimicrobial activity against a range of pathogens. Its sulfonamide group is particularly effective in inhibiting bacterial growth by interfering with folate synthesis pathways. This mechanism is similar to that of traditional sulfa drugs, making it a candidate for further development as an antimicrobial agent .
3. Anti-inflammatory Effects
Recent studies have suggested that this compound possesses anti-inflammatory properties. It appears to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines, which could be beneficial in treating conditions like rheumatoid arthritis and other inflammatory diseases .
Case Studies
Mechanism of Action
The mechanism of action of 1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine involves its interaction with specific molecular targets and pathways. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function . The compound’s structure allows it to form hydrogen bonds and other interactions with its targets, leading to its biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Pyrazole Ring
1-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonylpiperazine
- Molecular Formula : C₁₁H₂₀N₄O₂S (Mol. Wt. 272.37 g/mol) .
- Key Differences : The ethyl group at the pyrazole N1 position increases hydrophobicity compared to the parent compound. This substitution may enhance membrane permeability but reduce aqueous solubility.
- Synthesis : Similar to the parent compound, using 1-ethyl-3,5-dimethylpyrazole-4-sulfonyl chloride .
1-{[1-(Difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperazine
Modifications on the Piperazine Core
1-(1,3-Dimethyl-1H-pyrazole-4-sulfonyl)-4-(1,5-dimethyl-1H-pyrazole-4-sulfonyl)piperazine
- Molecular Formula: C₁₄H₂₂N₆O₄S₂ (CasNo: 1005586-90-2) .
- However, this modification reduces solubility, requiring formulation adjustments .
1-[3-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]-4-[(2,4-dimethylphenyl)sulfonyl]piperazine
Aromatic and Functional Group Additions
1-((4-Substitutedphenyl)sulfonyl)piperazines
- General Formula : C₁₀H₁₃N₃O₂S (for phenyl derivatives) .
- Key Differences : Aryl sulfonyl groups (e.g., 4-nitrophenyl) alter electronic properties, enhancing interactions with charged residues in enzymes. These derivatives often exhibit higher inhibitory potency but may face solubility challenges .
1-{4-[3-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]piperazin-1-yl}-2,2-diphenylethanone
Biological Activity
1-[(3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine is a compound that belongs to the class of pyrazole derivatives, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C12H16N4O2S
- Molecular Weight : 284.35 g/mol
This compound features a piperazine ring linked to a pyrazole moiety via a sulfonyl group, which is crucial for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The sulfonyl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. This has implications in conditions where enzyme modulation is beneficial, such as in cancer or inflammatory diseases.
- Receptor Binding : The pyrazole ring may engage in π-π stacking and hydrogen bonding with receptor sites, influencing signal transduction pathways.
Biological Activities
Numerous studies have evaluated the biological activities of pyrazole derivatives, including this compound. Key findings include:
Antitumor Activity
Research has indicated that pyrazole derivatives exhibit significant antitumor properties. For instance:
- A study demonstrated that compounds similar to this compound showed inhibitory effects on BRAF(V600E) and EGFR pathways, which are critical in various cancers .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory potential:
- In vitro assays revealed that pyrazole derivatives can inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO), suggesting a role in modulating inflammatory responses .
Antibacterial Activity
The antibacterial properties of pyrazole derivatives have been documented:
- Studies reported that certain derivatives demonstrated effective inhibition against multiple bacterial strains by disrupting cell membrane integrity .
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine?
- Methodological Answer : Synthesis optimization typically involves adjusting reaction conditions such as solvent systems, temperature, and catalysts. For sulfonylation reactions (common for introducing the sulfonyl group), dichloromethane (DCM) or tetrahydrofuran (THF) are preferred solvents. Nucleophilic substitution on the piperazine ring can be enhanced using bases like N,N-diisopropylethylamine (DIPEA) to deprotonate intermediates, as demonstrated in analogous piperazine sulfonamide syntheses . Reaction progress should be monitored via TLC (e.g., silica GF254 plates) or HPLC to identify optimal stoichiometry and reaction time .
Q. What purification techniques are effective for isolating this compound?
- Methodological Answer : Column chromatography using silica gel (60–200 mesh) with gradient elution (e.g., ethyl acetate/hexane or methanol/DCM mixtures) is standard for isolating sulfonylated piperazines . For crystalline derivatives, slow evaporation of methanol or ethanol solutions can yield high-purity crystals, as seen in structurally related piperazine compounds . Recrystallization solvents should be selected based on solubility tests (e.g., ethanol > DCM > water) .
Q. How can researchers assess the compound’s stability under experimental storage conditions?
- Methodological Answer : Stability testing should include:
- Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to evaluate thermal decomposition thresholds (e.g., degradation above 150°C) .
- Accelerated degradation studies under varying pH (e.g., 1–13), humidity (40–80% RH), and light exposure (UV/vis) to identify labile functional groups (e.g., sulfonyl bonds) .
- Long-term storage at room temperature in airtight, amber vials with desiccants, as recommended for hygroscopic piperazine derivatives .
Advanced Research Questions
Q. How can electronic effects of substituents on the pyrazole ring influence reactivity in downstream functionalization?
- Methodological Answer :
- Density Functional Theory (DFT) calculations can model electron-withdrawing/donating effects of methyl groups at the 3- and 5-positions of the pyrazole ring. For example, methyl groups may sterically hinder sulfonylation at the 4-position but enhance electrophilic substitution elsewhere .
- NMR spectroscopy (e.g., and ) can track chemical shift changes in the piperazine protons upon pyrazole substitution, indicating electronic modulation of the sulfonyl-piperazine bond .
Q. How to resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Contradictions often arise from impurities or assay variability. Key steps include:
- HPLC-MS purity validation (>95% purity) to exclude byproducts (e.g., desulfonylated derivatives) .
- Dose-response curves across multiple cell lines (e.g., HEK293, HepG2) to confirm target specificity. For example, conflicting antifungal activity reports may stem from off-target effects in certain cell types .
- Structural analogs (e.g., varying pyrazole substituents) can isolate pharmacophoric contributions, as shown in dopamine receptor studies with substituted phenylpiperazines .
Q. What strategies are recommended for structure-activity relationship (SAR) studies targeting piperazine sulfonamide derivatives?
- Methodological Answer :
- Fragment-based design : Replace the pyrazole ring with other heterocycles (e.g., triazoles, imidazoles) to assess sulfonamide bond flexibility .
- Bioisosteric replacement : Substitute the sulfonyl group with carbonyl or phosphonyl moieties to modulate lipophilicity (LogP) and hydrogen-bonding capacity (TPSA) .
- In vitro binding assays : Use radiolabeled ligands (e.g., -spiperone for dopamine receptors) to quantify affinity changes after structural modifications .
Q. How to validate crystallographic data for novel derivatives of this compound?
- Methodological Answer :
- Single-crystal X-ray diffraction : Resolve bond lengths and angles, particularly the chair conformation of the piperazine ring (puckering amplitude ~0.56 Å, θ ≈ 180°) .
- Hydrogen-bonding analysis : Compare intermolecular interactions (e.g., N–H···Cl in piperazinium salts) to stabilize crystal packing .
- Cambridge Structural Database (CSD) cross-referencing : Match torsion angles and unit cell parameters to published piperazine sulfonamides .
Q. What experimental approaches address poor aqueous solubility in biological assays?
- Methodological Answer :
- Co-solvent systems : Use DMSO-water mixtures (<5% DMSO) or cyclodextrin complexes to enhance solubility without denaturing proteins .
- Salt formation : Synthesize hydrochloride or citrate salts (e.g., via HCl gas in diethyl ether) to improve ionization and dissolution rates .
- LogS prediction : Employ computational tools (e.g., ESOL or AliLogP) to prioritize derivatives with higher predicted solubility (e.g., LogS > −4) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
